7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid
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Overview
Description
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxylic acid and hydroxymethyl functional groups makes it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzisoxazole ring . The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene, with the reaction temperature maintained around 110°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, benzisoxazole derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to their use as antipsychotic agents . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also under investigation for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole: Another benzisoxazole derivative with similar structural features but different functional groups.
Benzoxazole: A related compound with an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is unique due to the presence of both carboxylic acid and hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Properties
Molecular Formula |
C9H7NO4 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-(hydroxymethyl)-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-5-2-1-3-6-7(5)10-14-8(6)9(12)13/h1-3,11H,4H2,(H,12,13) |
InChI Key |
UKRVJGINTNKMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)CO)C(=O)O |
Origin of Product |
United States |
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